Di(propan-2-yl)azanide;nitrosooxidanium

Description

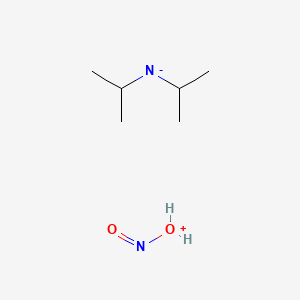

Di(propan-2-yl)azanide, commonly known as Lithium Diisopropylamide (LDA), is a sterically hindered, non-nucleophilic strong base with the chemical formula C₆H₁₄LiN. It is widely used in organic synthesis for deprotonation reactions, particularly in the formation of enolates and organometallic intermediates . Its structure features two isopropyl groups attached to a nitrogen atom, which coordinates with a lithium ion, enhancing its stability and reactivity in aprotic solvents like tetrahydrofuran (THF) or cyclohexane .

The term nitrosooxidanium is less well-defined in the literature. It may refer to a nitrosonium (NO⁺) species or a compound combining nitroso (NO) and oxidanium (H₃O⁺) functionalities. For this analysis, we focus on Di(propan-2-yl)azanide (LDA) and compare it with structurally or functionally related compounds.

Properties

CAS No. |

3129-93-9 |

|---|---|

Molecular Formula |

C6H16N2O2 |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

di(propan-2-yl)azanide;nitrosooxidanium |

InChI |

InChI=1S/C6H14N.HNO2/c1-5(2)7-6(3)4;2-1-3/h5-6H,1-4H3;(H,2,3)/q-1;/p+1 |

InChI Key |

SZUDODPIJJNRQR-UHFFFAOYSA-O |

Canonical SMILES |

CC(C)[N-]C(C)C.N(=O)[OH2+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(propan-2-yl)azanide;nitrosooxidanium typically involves the reaction of diisopropylamine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{(CH}_3\text{)_2CHNH}_2 + \text{HNO}_2 \rightarrow \text{(CH}_3\text{)_2CHNHNO}_2 ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Di(propan-2-yl)azanide;nitrosooxidanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different nitrogen oxides.

Reduction: It can be reduced to form amines or other nitrogen-containing compounds.

Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Di(propan-2-yl)azanide;nitrosooxidanium has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other nitrogen-containing compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of Di(propan-2-yl)azanide;nitrosooxidanium involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, affecting cellular processes and signaling pathways. The azanide group can interact with nucleophiles, leading to various biochemical effects .

Comparison with Similar Compounds

Structural and Functional Analogues of LDA

LDA belongs to the class of lithium amides. Key comparisons include:

Key Findings :

- Reactivity : LDA’s steric hindrance allows selective deprotonation of substrates without nucleophilic attack, unlike NaH, which is more indiscriminate .

- Solvent Compatibility : LDA and LiHMDS are typically used in aprotic solvents, whereas NaH requires anhydrous conditions due to extreme moisture sensitivity .

- Safety : LDA and NaH pose fire hazards, but aziridines (e.g., ethyleneimine) present toxicity risks, limiting their industrial use .

Nitrosooxidanium and Related Nitroso/Azo Compounds

Comparisons include:

Key Findings :

- Functional Differences: Nitroso compounds like nitrosobenzene participate in electrophilic reactions, whereas LDA is a strong base. NOBF₄ is a nitrosonium source for nitrosation, contrasting with LDA’s deprotonation role .

- Stability : Nitroso compounds often require light-free storage, while LDA demands moisture-free environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.